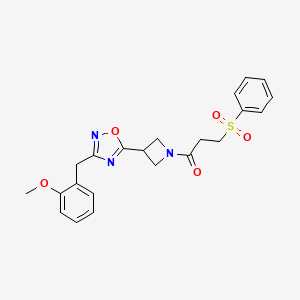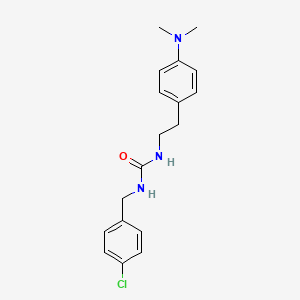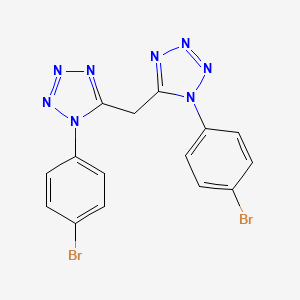
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide, also known as Compound A, is a synthetic compound that has been studied extensively for its potential applications in various fields of research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A is not fully understood, but it is believed to act through the inhibition of several key enzymes and signaling pathways. For example, in cancer cells, this compound A has been shown to inhibit the activity of several enzymes involved in cell proliferation, such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). In addition, this compound A has been shown to inhibit the activity of several signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In cancer cells, this compound A has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In addition, this compound A has been shown to inhibit the expression of several pro-inflammatory cytokines, such as TNF-alpha and IL-6, leading to a decrease in inflammation. In neuroscience, this compound A has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A in lab experiments is its high yield and purity, making it a reliable and consistent compound to work with. In addition, this compound A has been extensively studied, and its effects are well-documented, making it a useful tool for researchers. However, one limitation of using this compound A in lab experiments is its cost, as it is a synthetic compound that can be expensive to produce.
将来の方向性
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A, including further investigation of its potential as a cancer treatment, its neuroprotective effects, and its anti-inflammatory effects. In addition, future research could focus on developing more cost-effective methods for synthesizing this compound A, making it more accessible to researchers. Finally, future research could investigate the potential of this compound A as a treatment for other diseases, such as autoimmune diseases and metabolic disorders.
合成法
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A involves several steps, including the reaction of 2-fluoro-N-(4-methoxyphenyl)benzamide with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base to yield this compound A in high yield and purity.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been studied extensively for its potential applications in various fields of research, including cancer research, neuroscience, and immunology. In cancer research, this compound A has been shown to have anti-proliferative effects on several types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, this compound A has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. In immunology, this compound A has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-15-8-6-13(7-9-15)20(14-10-11-25(22,23)12-14)18(21)16-4-2-3-5-17(16)19/h2-11,14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPZAFISORERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)
![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![tert-butyl (3aR,8bR)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B2687033.png)
![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2687035.png)
![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)


![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)


![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)